1-Methylpyrrole-2-carbonyl chloride
Overview
Description
1-Methylpyrrole-2-carbonyl chloride is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which are structurally similar to 1-methylpyrrole-2-carbonyl chloride, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrole compounds are known to undergo various chemical reactions, such as the paal-knorr pyrrole condensation, which allows the synthesis of n-substituted pyrroles .
Biochemical Pathways
Pyrrole compounds are known to be involved in a variety of biochemical processes, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a liquid and is moisture sensitive , which may influence its bioavailability.
Result of Action
It is known that the compound is corrosive and causes severe skin burns and eye damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The compound reacts violently with water, liberating toxic gas . Therefore, it should be handled in a well-ventilated area, and contact with water should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized to form 1-methylpyrrole-2-carboxylic acid or reduced to yield 1-methylpyrrole.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines or alcohols under basic conditions.
Oxidation: Often carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Amides and Esters: Formed from substitution reactions.
1-Methylpyrrole-2-carboxylic acid: Resulting from oxidation.
1-Methylpyrrole: Produced through reduction.
Scientific Research Applications
1-Methylpyrrole-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Pyrrole-2-carbonyl chloride: Lacks the methyl group at the nitrogen atom, resulting in different reactivity and applications.
1-Methylpyrrole-2-carboxylic acid: The oxidized form of 1-methylpyrrole-2-carbonyl chloride.
1-Methylpyrrole: The reduced form, lacking the carbonyl chloride group.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective acylation reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1-methylpyrrole-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDZQJINHJNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383541 | |
Record name | 1-methylpyrrole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26214-68-6 | |
Record name | 1-methylpyrrole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrrole-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide about the interaction of 1-Methylpyrrole-2-carbonyl chloride with surfaces?
A1: The research utilizes Surface-enhanced Raman spectroscopy (SERS) and Density Functional Theory (DFT) calculations to investigate the adsorption behavior of this compound on metal surfaces []. While the abstract doesn't detail the specific findings, this approach suggests the study focuses on understanding how the molecule's orientation and interaction strength with the surface are influenced by its chemical structure. This information is crucial for potential applications like catalysis, where the molecule's interaction with a surface can significantly impact reaction rates and selectivity.
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